N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)butane-1-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of this compound is C13H18N2O3S. The InChI code for this compound is 1S/C9H10N2O3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)(H2,10,13,14) .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Catalytic Applications
A novel nano-sized N-sulfonic acid catalyst was developed to promote the one-pot synthesis of hexahydroquinolines, demonstrating excellent yields and reusability without loss of catalytic activity. This research emphasizes the potential of sulfonamide derivatives in facilitating efficient and environmentally friendly chemical reactions (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).
Antimicrobial Evaluation
Sulfonate derivatives, including those with quinolinium and isoquinolinium groups, have been synthesized and tested for antimicrobial activity. Among these compounds, some showed high activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential for developing new antimicrobial agents (A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal, 2016).
Synthesis of Complex Molecules
The palladium-catalyzed heteroannulation of [60]fullerene with N-benzyl sulfonamides has been explored, leading to the formation of [60]fullerene-fused tetrahydroisoquinolines. This research opens new avenues for the synthesis of complex fullerene-based structures with potential applications in materials science and nanotechnology (Yijin Su, You Wang, Guan‐Wu Wang, 2012).
Mechanism of Action
Target of Action
The compound “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)butane-1-sulfonamide” is a derivative of tetrahydroisoquinoline . Tetrahydroisoquinolines are known to have affinity to the PCP binding site of the NMDA receptor complex .
Biochemical Pathways
Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Result of Action
Tetrahydroisoquinolines are known to exert diverse biological activities .
Safety and Hazards
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . These compounds have potential applications in the treatment of various infective pathogens and neurodegenerative disorders .
Properties
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-3-8-19(17,18)15-11-5-4-10-6-7-14-13(16)12(10)9-11/h4-5,9,15H,2-3,6-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRYHCZMFULFCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC2=C(CCNC2=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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